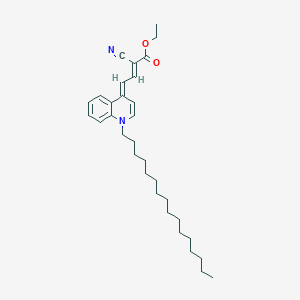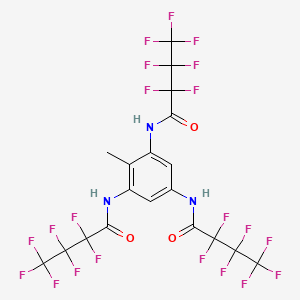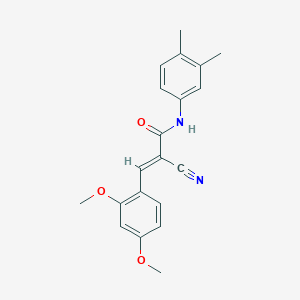
ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is a complex organic compound with a unique structure that includes a quinoline moiety, a cyano group, and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with an appropriate aldehyde, followed by the addition of a cyano group and esterification to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique properties, such as liquid crystals or organic semiconductors.
Mécanisme D'action
The mechanism of action of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antibacterial effects. The cyano group can participate in various biochemical reactions, while the long alkyl chain can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2E,4E)-2-cyano-4-(1-octadecyl-4(1H)-quinolinylidene)-2-butenoate
- Ethyl (2E,4E)-2-cyano-4-(1-dodecyl-4(1H)-quinolinylidene)-2-butenoate
Uniqueness
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C32H46N2O2 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
ethyl (E,4E)-2-cyano-4-(1-hexadecylquinolin-4-ylidene)but-2-enoate |
InChI |
InChI=1S/C32H46N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-25-34-26-24-28(30-20-17-18-21-31(30)34)22-23-29(27-33)32(35)36-4-2/h17-18,20-24,26H,3-16,19,25H2,1-2H3/b28-22+,29-23+ |
Clé InChI |
WQJMOIBRHOOROL-UFSUQUSASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCN1C=C/C(=C\C=C(/C#N)\C(=O)OCC)/C2=CC=CC=C21 |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C=CC(=CC=C(C#N)C(=O)OCC)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11558241.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11558255.png)
![N-[(E)-(4-bromophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B11558261.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558270.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558273.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11558274.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11558276.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11558283.png)
![2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11558286.png)
![5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11558287.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11558293.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11558295.png)

